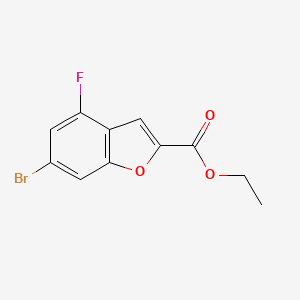
Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate
Description
Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C11H8BrFO3 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)10-5-7-8(13)3-6(12)4-9(7)16-10/h3-5H,2H2,1H3 |
InChI Key |
OQKPKQLQGOUDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced.
Oxidation Products: Such as carboxylic acids.
Reduction Products: Such as alcohols.
Scientific Research Applications
Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-1-benzofuran-2-carboxylate: Similar structure but lacks the fluorine substituent.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Similar functional groups but different core structure.
Uniqueness
Ethyl 6-bromo-4-fluorobenzofuran-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the benzofuran ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


